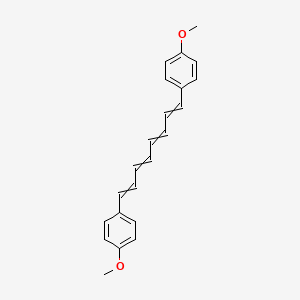![molecular formula C10H13IO3 B14424663 [4-(2-Iodoethoxy)-3-methoxyphenyl]methanol CAS No. 81329-97-7](/img/structure/B14424663.png)
[4-(2-Iodoethoxy)-3-methoxyphenyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(2-Iodoethoxy)-3-methoxyphenyl]methanol: is an organic compound with the molecular formula C10H13IO3 It is a derivative of phenol, featuring an iodoethoxy group and a methoxy group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-Iodoethoxy)-3-methoxyphenyl]methanol typically involves the following steps:
Starting Material: The synthesis begins with a suitable phenol derivative.
Iodination: The phenol derivative undergoes iodination to introduce the iodo group.
Etherification: The iodo-substituted phenol is then subjected to etherification with an appropriate ethoxy group.
Methoxylation: Finally, the compound is methoxylated to introduce the methoxy group.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions:
Oxidation: [4-(2-Iodoethoxy)-3-methoxyphenyl]methanol can undergo oxidation reactions, leading to the formation of corresponding quinones or other oxidized products.
Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reducing agents used.
Substitution: The compound can participate in substitution reactions, where the iodo group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like sodium azide (NaN3) or thiolates.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various reduced forms of the compound.
Substitution: Compounds with different functional groups replacing the iodo group.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: [4-(2-Iodoethoxy)-3-methoxyphenyl]methanol is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound is utilized in biochemical studies to investigate its interactions with biological molecules.
Medicine:
Pharmaceutical Research: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic applications.
Industry:
Material Science: The compound is explored for its potential use in the development of new materials with specific properties.
作用機序
The mechanism of action of [4-(2-Iodoethoxy)-3-methoxyphenyl]methanol involves its interaction with specific molecular targets. The iodoethoxy and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of its use.
類似化合物との比較
- [4-(2-Bromoethoxy)-3-methoxyphenyl]methanol
- [4-(2-Chloroethoxy)-3-methoxyphenyl]methanol
- [4-(2-Fluoroethoxy)-3-methoxyphenyl]methanol
Comparison:
- Uniqueness: [4-(2-Iodoethoxy)-3-methoxyphenyl]methanol is unique due to the presence of the iodo group, which imparts distinct chemical properties compared to its bromo, chloro, and fluoro analogs.
- Reactivity: The iodo group is more reactive in substitution reactions compared to bromo, chloro, and fluoro groups, making it a valuable intermediate in organic synthesis.
- Applications: The specific applications of this compound may differ from its analogs due to its unique reactivity and binding properties.
特性
CAS番号 |
81329-97-7 |
|---|---|
分子式 |
C10H13IO3 |
分子量 |
308.11 g/mol |
IUPAC名 |
[4-(2-iodoethoxy)-3-methoxyphenyl]methanol |
InChI |
InChI=1S/C10H13IO3/c1-13-10-6-8(7-12)2-3-9(10)14-5-4-11/h2-3,6,12H,4-5,7H2,1H3 |
InChIキー |
HWNQVNRYZAJHSM-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)CO)OCCI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


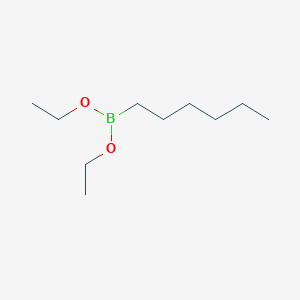

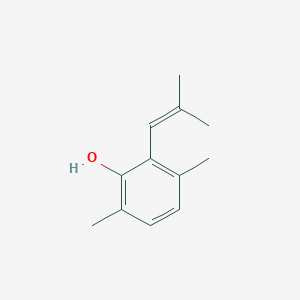
![2-[1-(4-Methylphenyl)butylidene]hydrazine-1-carbothioamide](/img/structure/B14424605.png)
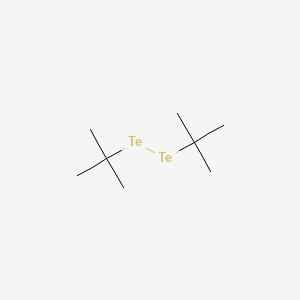
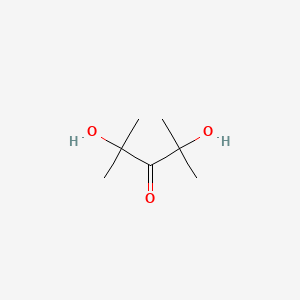
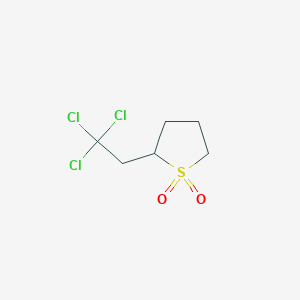
![3,4,5-Triethoxy-N-[(2-ethoxyphenyl)carbamothioyl]benzamide](/img/structure/B14424620.png)
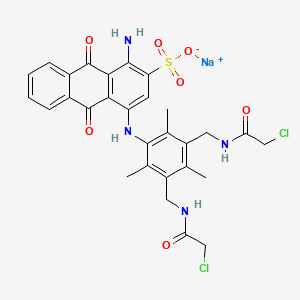

![N-[(4-Acetamidophenoxy)methyl]benzamide](/img/structure/B14424629.png)

![1,5,6a-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14424638.png)
